molecular formula C8H8N2O4 B1297633 Methyl 2-amino-6-nitrobenzoate CAS No. 57113-89-0

Methyl 2-amino-6-nitrobenzoate

Cat. No.: B1297633
CAS No.: 57113-89-0
M. Wt: 196.16 g/mol
InChI Key: NFPMHGVGDWXWRJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-6-nitrobenzoate” is a chemical compound with the CAS Number: 57113-89-0 . It has a molecular weight of 196.16 and its IUPAC name is "this compound" . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . The compound’s molecular weight is 196.16 .

Scientific Research Applications

Synthesis and Chemical Education

The synthesis of compounds closely related to Methyl 2-amino-6-nitrobenzoate is often used as an experiment in introductory organic chemistry courses. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, which is similar in structure, is performed via Fischer esterification. This synthesis serves as an educational tool to demonstrate simple reaction mechanisms and purification techniques like liquid-liquid extraction, monitored by a color change. The compounds are characterized using NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).

Pharmaceutical Synthesis

Antileishmanial Activity

Compounds structurally related to this compound have been studied for their potential in treating leishmaniasis. The presence of a nitro group in these compounds appears to be crucial for their biological activity, and some derivatives have shown comparable activity to conventional drugs, highlighting their potential as alternative treatments for leishmaniasis (Dias et al., 2015).

Antibacterial Properties

Derivatives of this compound, such as zinc complexes of Schiff bases synthesized from it, have been investigated for their antibacterial properties. These compounds have shown effectiveness against various pathogenic bacterial strains, suggesting their potential use in antibacterial applications (Chohan, Scozzafava, & Supuran, 2003).

Structural Analysis and Crystallization

This compound derivatives also play a role in structural chemistry. For instance, their crystallization and hydrogen-bonding patterns have been analyzed to understand their structural properties better, which is valuable in the design of new materials and compounds (Portilla et al., 2007).

Safety and Hazards

“Methyl 2-amino-6-nitrobenzoate” has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P271, P260, and P280 .

Properties

IUPAC Name

methyl 2-amino-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPMHGVGDWXWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344393
Record name Methyl 2-amino-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57113-89-0
Record name Methyl 2-amino-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-6-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol), methyl p-toluenesulfonate (15.1 g, 81.1 mmol) and triethylamine (6.60 g, 65.3 mmol) in DMF (170 ml) was stirred under N2 at 60° for 18 hours. After removing DMF at 60° and 0.2 mm pressure, the residue was dissolved in ETOAc and washed with a saturated solution of NaHCO3 followed by a saturated aqueous solution of NaCl. The EtOAc extract was dried (Na2SO4), filtered and concentrated under reduced pressure. Flash chromatography over silica gel and elution with 50% toluene-50% CHCl3 gave methyl 2-amino-6-nitrobenzoate (7.6 g, 59.4%), m.p. 105-107°.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of methyl 2-amino-6-nitrobenzoate in the synthesis of 8-nitronoracronycine?

A: this compound serves as a crucial starting material in the synthesis of 8-nitronoracronycine []. It undergoes a fusion reaction with phloroglucinol to yield 1,3-dihydroxy-8-nitro-9(10H)-acridinone, which is then further modified to obtain the final product, 8-nitronoracronycine [].

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